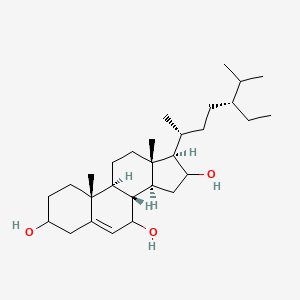
N-hexanoyl-L-Homoserine lactone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3) contains three deuterium atoms at the C-6 position. It is intended for use as an internal standard for the quantification of C6-HSL by GC- or LC-mass spectrometry. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. A promising field of study involves controlling bacterial infections by quenching their quorum sensing systems. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. C6-HSL is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression, and affecting cellular metabolism. The diverse applications of this molecule include regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish.
Aplicaciones Científicas De Investigación
Quorum Sensing in Bacterial Communication
N-hexanoyl-L-homoserine lactone (C6-HSL) plays a crucial role in quorum sensing, a process of bacterial communication. Studies reveal that it is a key signaling molecule in the regulation of gene expression in response to population size in bacteria, particularly in Gram-negative species (Shaw et al., 1997). This process is essential for various bacterial activities, including virulence, bioluminescence, and biofilm formation.
Interaction with Plant Systems
Research indicates that C6-HSL interacts with plant systems, affecting its stability and activity. Delalande et al. (2005) discovered that C6-HSL can be inactivated by germinating Lotus corniculatus seedlings, suggesting a natural plant defense mechanism against bacterial quorum sensing signals (Delalande et al., 2005).
Role in Biosynthesis and Degradation
C6-HSL is involved in the biosynthesis and degradation of various bacterial compounds. Jiang et al. (1998) showed that specific enzymes catalyze the biosynthesis of C6-HSL, which is integral to quorum-sensing in Pseudomonas aeruginosa (Jiang et al., 1998). Additionally, Rashid et al. (2011) found that certain bacterial strains from potato roots can degrade C6-HSL, indicating a potential for bioremediation and control of bacterial signaling (Rashid et al., 2011).
Inhibitors and Agonists Development
Synthetic analogues of N-acyl homoserine lactones, including C6-HSL, have been developed as potential inhibitors or agonists of bacterial quorum sensing. Reverchon et al. (2002) created a series of synthetic analogues to modulate the activity of bacterial transcriptional regulators involved in quorum sensing (Reverchon et al., 2002).
Structural Analysis and Modeling
C6-HSL has been the subject of various structural studies to better understand its role in bacterial communication. Watson et al. (2002) investigated the structural basis and specificity of C6-HSL production, providing insights into the molecular mechanisms of quorum sensing (Watson et al., 2002).
Propiedades
Nombre del producto |
N-hexanoyl-L-Homoserine lactone-d3 |
|---|---|
Fórmula molecular |
C10H12D3NO3 |
Peso molecular |
200.3 |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 |
Clave InChI |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N |
SMILES |
O=C1[C@@H](NC(CCCCC([2H])([2H])[2H])=O)CCO1 |
Sinónimos |
C6-HSL-d3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)

